molecular formula C14H19NO3 B5316058 N-[1-(3-methoxyphenyl)ethyl]tetrahydro-2-furancarboxamide

N-[1-(3-methoxyphenyl)ethyl]tetrahydro-2-furancarboxamide

Cat. No. B5316058
M. Wt: 249.30 g/mol
InChI Key: HISIBKDWWABLJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(3-methoxyphenyl)ethyl]tetrahydro-2-furancarboxamide, also known as MT-45, is a synthetic opioid that has gained attention in recent years due to its potential use as a research chemical. MT-45 was first synthesized in the 1970s, and its chemical structure is similar to other opioids such as fentanyl and tramadol.

Mechanism of Action

N-[1-(3-methoxyphenyl)ethyl]tetrahydro-2-furancarboxamide acts as an agonist at mu-opioid receptors, which are found in the brain and spinal cord. Activation of these receptors leads to a decrease in the perception of pain, as well as feelings of euphoria and relaxation. N-[1-(3-methoxyphenyl)ethyl]tetrahydro-2-furancarboxamide has been shown to have a higher affinity for mu-opioid receptors than other opioids such as morphine and fentanyl.
Biochemical and Physiological Effects
N-[1-(3-methoxyphenyl)ethyl]tetrahydro-2-furancarboxamide has been shown to produce a range of physiological effects, including analgesia, sedation, and respiratory depression. It has also been shown to increase levels of dopamine in the brain, which may contribute to its potential for abuse. N-[1-(3-methoxyphenyl)ethyl]tetrahydro-2-furancarboxamide has been associated with a range of side effects, including nausea, vomiting, and constipation.

Advantages and Limitations for Lab Experiments

N-[1-(3-methoxyphenyl)ethyl]tetrahydro-2-furancarboxamide has several advantages as a research chemical, including its high affinity for mu-opioid receptors and its potential use in treating opioid addiction. However, its potential for abuse and associated side effects make it a challenging compound to work with in a laboratory setting. Additionally, the legality of N-[1-(3-methoxyphenyl)ethyl]tetrahydro-2-furancarboxamide varies by country, which can make it difficult to obtain for research purposes.

Future Directions

Future research on N-[1-(3-methoxyphenyl)ethyl]tetrahydro-2-furancarboxamide could focus on its potential use in treating opioid addiction and withdrawal symptoms. Additionally, further studies could investigate the safety and efficacy of N-[1-(3-methoxyphenyl)ethyl]tetrahydro-2-furancarboxamide compared to other opioids currently used in clinical practice. Finally, research could explore the potential of N-[1-(3-methoxyphenyl)ethyl]tetrahydro-2-furancarboxamide as a tool for investigating the role of mu-opioid receptors in pain management and addiction.

Synthesis Methods

N-[1-(3-methoxyphenyl)ethyl]tetrahydro-2-furancarboxamide can be synthesized through several methods, including the reduction of 2-(3-methoxyphenyl)ethylamine with sodium borohydride, and the reaction of 2-(3-methoxyphenyl)acetonitrile with diethylamine. The purity of the final product can be improved through recrystallization and chromatography techniques.

Scientific Research Applications

N-[1-(3-methoxyphenyl)ethyl]tetrahydro-2-furancarboxamide has been used primarily as a research chemical, particularly in studies related to opioid receptors and pain management. It has also been investigated for its potential use in treating opioid addiction and withdrawal symptoms. N-[1-(3-methoxyphenyl)ethyl]tetrahydro-2-furancarboxamide has been shown to have a high affinity for mu-opioid receptors, which are primarily responsible for mediating the analgesic effects of opioids.

properties

IUPAC Name

N-[1-(3-methoxyphenyl)ethyl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-10(11-5-3-6-12(9-11)17-2)15-14(16)13-7-4-8-18-13/h3,5-6,9-10,13H,4,7-8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HISIBKDWWABLJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC)NC(=O)C2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199051
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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